molecular formula C16H20ClFN2O4S B2615119 N1-(3-chloro-4-fluorophenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide CAS No. 2309600-94-8

N1-(3-chloro-4-fluorophenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide

Cat. No. B2615119
M. Wt: 390.85
InChI Key: ZNIWIVHSHUWFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-(3-chloro-4-fluorophenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide” is a chemical compound with the molecular formula C16H20ClFN2O4S . Its molecular weight is 390.85 . This product is not intended for human or veterinary use and is for research use only.

Scientific Research Applications

Orexin Receptor Antagonists and Compulsive Food Consumption

Research exploring the role of orexin receptors in compulsive food consumption using selective antagonists provides insights into potential therapeutic applications for eating disorders. One study evaluated the effects of various orexin receptor antagonists, including SB-649868, on binge eating in rats, suggesting a significant role of OX1R mechanisms in binge eating behaviors. This points toward the development of novel pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

5-HT2A Receptor Inverse Agonists and Psychiatric Disorders

Another study on the pharmacological profile of ACP-103, a novel 5-HT2A receptor inverse agonist, demonstrates the compound's potential as an antipsychotic agent. This research highlights the importance of targeting specific neurotransmitter receptors in developing treatments for psychiatric disorders (Vanover et al., 2006).

Synthesis of Di- and Mono-oxalamides

A study focused on the novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing innovative methods in organic synthesis that could have applications in creating new molecules for various scientific research applications (Mamedov et al., 2016).

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClFN2O4S/c17-12-9-11(1-2-13(12)18)20-15(23)14(22)19-10-16(24-6-5-21)3-7-25-8-4-16/h1-2,9,21H,3-8,10H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIWIVHSHUWFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide

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